Oglufanide - 122933-59-9

Oglufanide

Catalog Number: EVT-277312
CAS Number: 122933-59-9
Molecular Formula: C16H17N3Na2O5
Molecular Weight: 333.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glutamyltryptophan, also known as alpha-glu-TRP or oglufanide, belongs to the class of organic compounds known as peptides. Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another. Glutamyltryptophan is considered to be a practically insoluble (in water) and relatively neutral molecule. Glutamyltryptophan can be biosynthesized from L-glutamic acid and L-tryptophan.
Oglufanide is a synthetic dipeptide immunomodulator in development for the treatment of chronic hepatitis C viral infection. Oglufanide was originally developed to treat severe infectious disease in Russia (where it is a registered pharmaceutical), and was extensively studied in cancer clinical trials in the United States before being acquired by Implicit Bioscience in 2005. Oglufanide works as a regulator of the body's immune response, is being given by intranasal administration to patients with chronic hepatitis C viral infection.
Glu-Trp is a dipeptide composed of L-glutamic acid and L-tryptophan joined by a peptide linkage. It has a role as a metabolite, an immunomodulator, an angiogenesis modulating agent and an antineoplastic agent. It derives from a L-glutamic acid and a L-tryptophan.
Source and Classification

Oglufanide is classified under the category of peptide therapeutics. Its synthesis involves the coupling of glutamic acid and tryptophan, which are both naturally occurring amino acids. The compound's immunomodulatory effects suggest its classification as an immunotherapeutic agent, with ongoing research exploring its efficacy in treating conditions characterized by immune dysregulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Oglufanide involves several key steps:

  1. Amino Acid Coupling: The initial step is the coupling of glutamic acid with tryptophan. This is typically achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the reaction under controlled conditions.
  2. Purification: Following synthesis, the crude product is purified using techniques such as high-performance liquid chromatography (HPLC), which separates the desired peptide from unreacted materials and by-products.
  3. Characterization: The final product is characterized using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Oglufanide can be represented by its chemical formula C14H18N4O4C_{14}H_{18}N_{4}O_{4}. The structure features:

  • Peptide Backbone: Composed of a sequence of amino acids linked by peptide bonds.
  • Functional Groups: Contains carboxylic acid groups from glutamic acid and an indole ring from tryptophan, contributing to its biological activity.

The three-dimensional conformation of Oglufanide is crucial for its interaction with biological targets, influencing its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Oglufanide can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, which may modify its functional groups and potentially enhance or alter its biological activity.
  2. Reduction: Reduction reactions can also occur, impacting the peptide's stability and reactivity under physiological conditions.
  3. Degradation Pathways: Understanding the degradation pathways of Oglufanide is essential for assessing its stability in biological systems.
Mechanism of Action

Process and Data

The mechanism of action of Oglufanide involves modulation of immune responses through interaction with specific receptors on immune cells. It is believed to enhance T-cell activation and proliferation while potentially inhibiting regulatory T-cell functions. This dual action may provide therapeutic benefits in conditions where immune activation is desirable, such as cancer immunotherapy.

Data from preclinical studies indicate that Oglufanide can influence cytokine production, promoting a favorable immune environment for anti-tumor responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oglufanide is typically presented as a white to off-white powder.
  • Solubility: It exhibits solubility in aqueous solutions, which is beneficial for therapeutic formulations.

Chemical Properties

  • Stability: The stability of Oglufanide under various pH conditions has been studied, indicating that it remains stable within physiological pH ranges.
  • Melting Point: The melting point data suggest that Oglufanide has suitable thermal properties for storage and handling.

Relevant analyses have shown that Oglufanide maintains integrity over time when stored under appropriate conditions .

Applications

Scientific Uses

Oglufanide's primary applications lie in the field of immunotherapy. Its ability to modulate immune responses positions it as a potential treatment option for:

  • Autoimmune Diseases: By enhancing T-cell function, it may help restore balance in overactive immune systems.
  • Cancer Therapy: Its immunomodulatory effects could be harnessed to improve outcomes in cancer treatments by promoting anti-tumor immunity.

Research continues to explore additional applications in other therapeutic areas, highlighting Oglufanide's versatility as a peptide-based drug candidate .

Introduction to Oglufanide in Contemporary Research

Historical Development and Discovery of Oglufanide

Oglufanide was initially developed in Russia under the brand name Thymogen for severe infectious diseases. Its discovery emerged from research on thymic immunomodulators, specifically dipeptides derived from calf thymus with immunoregulatory properties [6] [9]. In 2005, the Australian company Implicit Bioscience acquired developmental rights, repurposing it for hepatitis C and oncology applications [1].

Key Developmental Milestones:

  • 1990s: Registered in Russia for infectious diseases;
  • 2001: Granted Orphan Drug designation by the FDA for ovarian cancer;
  • 2005: Acquired by Implicit Bioscience;
  • 2007: Phase IIa trials initiated in Australia for hepatitis C via intranasal delivery [1] [2] [9].

Clinical trials explored its efficacy in Kaposi’s sarcoma (Phase III, discontinued), colorectal cancer (Phase II, terminated), and ovarian cancer (Phase II, unknown status) [1] [2]. The compound was also investigated as IM-862 in U.S. cancer trials, highlighting its transition from infectious disease to oncology [4] [9].

Table 1: Historical Development Timeline of Oglufanide

YearEventIdentifier/Status
1990sInitial registration in RussiaBrand name: Thymogen
2001Orphan Drug designation (FDA) for ovarian cancerDesignation #147901
2005Acquisition by Implicit Bioscience-
2007Phase IIa trial for hepatitis C (Australia)Intranasal administration
2007Phase III trial for Kaposi’s sarcomaDiscontinued

Classification Within Pharmacological and Immunomodulatory Agents

Pharmacological Classification

Oglufanide exhibits a dual pharmacodynamic profile:

  • Immunomodulator: Enhances innate immune responses against hepatitis C virus (HCV) and intracellular pathogens by reversing viral suppression of immune defenses [1] [6].
  • Angiogenesis Inhibitor: Suppresses vascular endothelial growth factor (VEGF)-mediated neovascularization, validated in chorioallantoic membrane assays (1–1,000 μg/mL) [4] [6].

Table 2: Core Pharmacological Mechanisms

MechanismMolecular TargetObserved EffectsExperimental Evidence
Immune stimulationInnate immune receptorsReversal of HCV immunosuppression; Antitumor activityPhase IIa trials in HCV [1]
VEGF inhibitionVEGF/VEGFRBlockade of β-FGF/VEGF-induced angiogenesisIn vitro CAM assays [4]
Antimetastatic activityTumor microenvironmentDose-dependent tumor growth inhibition (1–100 mg/kg)Lewis lung cancer models [6]

Structural Classification

As a dipeptide (L-Glu-L-Trp), oglufanide belongs to the organic compound class of N-acyl-alpha amino acids. Its stereochemistry features two defined stereocenters (S-configuration at C4 and C1') [1] [9]. The disodium salt variant (C₁₆H₁₇N₃O₅·2Na, CAS 237068-57-4) enhances solubility for preclinical testing [9]. Key structural attributes include:

  • Backbone: Peptide bond between α-carboxyl of glutamate and α-amino of tryptophan;
  • Functional Groups: Two free carboxyl groups, one amino group, and indole moiety;
  • 3D Conformation: Aromatic heteropolycyclic framework enabling target binding [1] [6].

Table 3: Structural and Chemical Properties

PropertySpecification
IUPAC Name(4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid
CAS Number38101-59-6 (free acid); 237068-57-4 (disodium)
Molecular FormulaC₁₆H₁₉N₃O₅ (free acid)
SMILESC1=CC=C2C(=C1)C(=CN2)CC@@HNC(=O)C@HN
Storage Conditions-20°C (solid powder)

The compound’s structural simplicity facilitates synthetic production via peptide coupling, distinguishing it from complex biologics [1] [6]. Its classification as a "small molecule immunomodulator" bridges conventional peptide therapeutics and targeted kinase inhibitors, enabling oral formulation development [4] [6].

Properties

CAS Number

122933-59-9

Product Name

Oglufanide

IUPAC Name

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid

Molecular Formula

C16H17N3Na2O5

Molecular Weight

333.34 g/mol

InChI

InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1

InChI Key

LLEUXCDZPQOJMY-AAEUAGOBSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N

Solubility

Soluble in DMSO, not in water

Synonyms

alpha-glutamyltryptophan
Glu-Trp
L-alpha-glutamyl-L-tryptophan

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.